molecular formula C6H15ClN2O2 B1424828 N-alpha-Methyl-L-ornithine hydrochloride CAS No. 37148-99-5

N-alpha-Methyl-L-ornithine hydrochloride

Cat. No.: B1424828
CAS No.: 37148-99-5
M. Wt: 182.65 g/mol
InChI Key: OUPNMQRLBAANLP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-alpha-Methyl-L-ornithine hydrochloride can be synthesized through the methylation of L-ornithine. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction typically occurs in an aqueous or alcoholic solution, and the product is isolated as a hydrochloride salt by adding hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The product is purified through crystallization or chromatography techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

N-alpha-Methyl-L-ornithine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-alpha-Methyl-L-ornithine hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in inhibiting nitric oxide synthase, which is crucial in various physiological processes.

    Medicine: Investigated for its potential therapeutic applications in conditions where nitric oxide production is dysregulated.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-alpha-Methyl-L-ornithine hydrochloride is unique due to its specific methylation at the alpha position, which provides distinct inhibitory properties compared to other similar compounds. This specific modification allows for targeted inhibition of nitric oxide synthase with potential therapeutic applications .

Properties

CAS No.

37148-99-5

Molecular Formula

C6H15ClN2O2

Molecular Weight

182.65 g/mol

IUPAC Name

5-amino-2-(methylamino)pentanoic acid;hydrochloride

InChI

InChI=1S/C6H14N2O2.ClH/c1-8-5(6(9)10)3-2-4-7;/h5,8H,2-4,7H2,1H3,(H,9,10);1H

InChI Key

OUPNMQRLBAANLP-UHFFFAOYSA-N

Isomeric SMILES

CN[C@@H](CCCN)C(=O)O.Cl

SMILES

CNC(CCCN)C(=O)O.Cl

Canonical SMILES

CNC(CCCN)C(=O)O.Cl

Pictograms

Irritant

sequence

X

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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